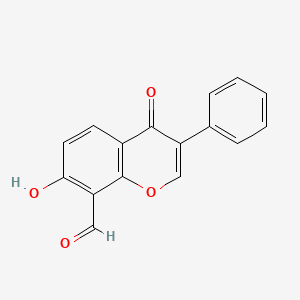

7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde is a compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is characterized by its chromene core structure, which is a fused benzene and pyrone ring system, with specific functional groups at the 7th and 8th positions.

Métodos De Preparación

The synthesis of 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with hexamine, followed by the reaction with malononitrile in the presence of triethylamine . This method is efficient and yields the desired compound with high purity. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .

Análisis De Reacciones Químicas

7-Hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

7-Hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparación Con Compuestos Similares

7-Hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde can be compared with other similar compounds, such as:

7-Hydroxy-4-methylcoumarin: This compound shares a similar chromene core but differs in the functional groups, leading to different biological activities.

4H,8H-Pyrano[2,3-f]chromene-4,8-diones: These compounds have a similar core structure but with additional fused rings, resulting in unique properties and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs.

Actividad Biológica

7-Hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde is a compound belonging to the chromene family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromene backbone with a hydroxyl group and an aldehyde substituent, contributing to its reactivity and biological activity.

Antioxidant Activity

Research has indicated that compounds with similar chromene structures exhibit significant antioxidant properties. A study highlighted that derivatives of chromenes can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The specific antioxidant capacity of this compound has not been extensively documented but is anticipated based on structural similarities.

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory effects. Chromene derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, compounds structurally related to 7-hydroxy-4-oxo-3-phenyl-4H-chromene have demonstrated moderate inhibition against COX enzymes, suggesting similar potential for this compound .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies involving related chromene compounds have shown promising results against breast cancer cells (MCF-7) and other lines, indicating that this compound may also possess anticancer activity . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities or interact with receptors involved in various signaling pathways. For instance, docking studies have suggested that similar compounds can form hydrogen bonds with active sites of enzymes like acetylcholinesterase (AChE), influencing their activity .

Case Study 1: Antioxidant and Anti-inflammatory Effects

A study evaluated the antioxidant and anti-inflammatory effects of several chromene derivatives, including 7-hydroxy compounds. The results showed that these compounds significantly reduced oxidative stress markers in vitro and inhibited pro-inflammatory cytokines in cell cultures. The study concluded that these derivatives could serve as potential therapeutic agents for inflammatory diseases .

Case Study 2: Anticancer Activity

In another investigation, 7-hydroxy derivatives were tested against MCF-7 breast cancer cells. The results indicated a dose-dependent cytotoxic effect, with IC50 values comparable to established anticancer drugs. The study suggested that the mechanism involved apoptosis induction via caspase activation pathways .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

7-hydroxy-4-oxo-3-phenylchromene-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-8-12-14(18)7-6-11-15(19)13(9-20-16(11)12)10-4-2-1-3-5-10/h1-9,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPVJUXPJKKNPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.